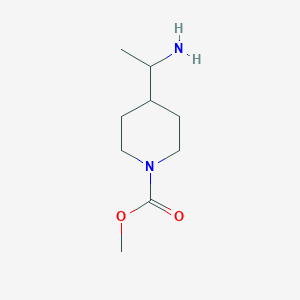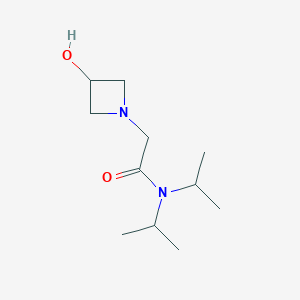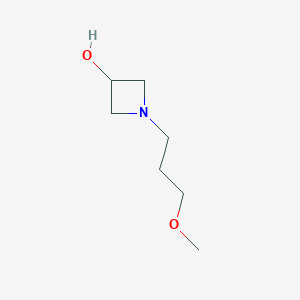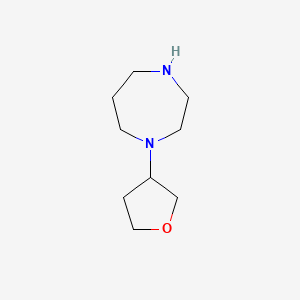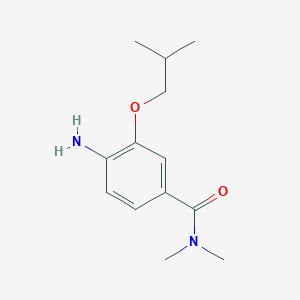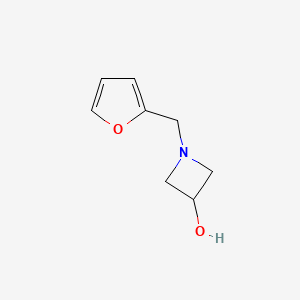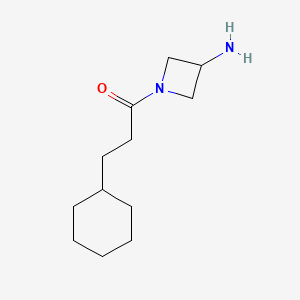
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one
Vue d'ensemble
Description
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one, also known as AA-CHP-1, is a cyclic amine compound used in a variety of scientific research applications. It is a cyclic amine which is synthesized via a condensation reaction of cyclohexanone and 3-aminoazetidine. AA-CHP-1 is known to have a wide range of biochemical and physiological effects, and is used in various laboratory experiments due to its advantages and limitations.
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Novel Compounds
This compound serves as a precursor in the synthesis of new heterocyclic amino acid derivatives, which are valuable in medicinal chemistry. The azetidine ring, a key structural component, is known for its role in the creation of compounds with biological activity . These derivatives can be used to develop new medications with potential therapeutic applications.
Organic Synthesis: Building Blocks for Complex Molecules
In organic synthesis, the compound’s amine group and cyclohexyl moiety make it a versatile building block. It can undergo various chemical reactions, such as nucleophilic addition or condensation, to form larger, more complex molecules. This is crucial for the development of new synthetic pathways and the production of novel organic materials.
Drug Development: Non-imidazole Histamine H3 Receptor Agonists
The structural features of this compound, particularly the azetidine ring, are utilized in the development of non-imidazole histamine H3 receptor agonists. These agonists have shown central nervous system activity and are promising for the treatment of disorders related to cognitive function and wakefulness .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s unique structure allows it to interact with various enzymes, potentially acting as an inhibitor. This can be useful in studying enzyme mechanisms and for the development of new biochemical assays .
Pharmacology: Modulation of Neurotransmitter Release
The compound’s ability to modulate the release of neurotransmitters such as histamine, acetylcholine, and dopamine makes it valuable in pharmacological research. It can be used to study the effects of neurotransmitter modulation on various physiological processes .
Chemical Engineering: Process Optimization
In chemical engineering, this compound can be used to optimize synthetic processes. Its stability and reactivity are important factors in designing efficient and scalable production methods for pharmaceuticals and other chemical products .
Mécanisme D'action
Target of Action
The primary target of 1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one is the histamine H3 receptor . This receptor plays a crucial role in the central nervous system, where it acts as an autoreceptor and heteroreceptor to regulate the release of histamine and other neurotransmitters .
Mode of Action
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one interacts with the histamine H3 receptor as an agonist This means it binds to the receptor and activates it, leading to a response
Biochemical Pathways
Upon activation of the histamine H3 receptor, there is a decrease in the production of cyclic adenosine monophosphate (cAMP) . This molecule is a crucial secondary messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism. The downstream effects of this pathway are complex and depend on the specific cellular context.
Pharmacokinetics
The compound has been noted for its good metabolic stability and weak activity on cytochrome p450 enzymes , which are key factors in drug metabolism and can impact bioavailability.
Propriétés
IUPAC Name |
1-(3-aminoazetidin-1-yl)-3-cyclohexylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-11-8-14(9-11)12(15)7-6-10-4-2-1-3-5-10/h10-11H,1-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGGUQVKMLCFIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-3-cyclohexylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1468919.png)
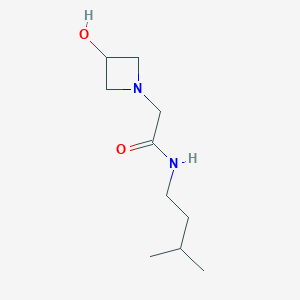

![1-[(4-Ethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468923.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468924.png)
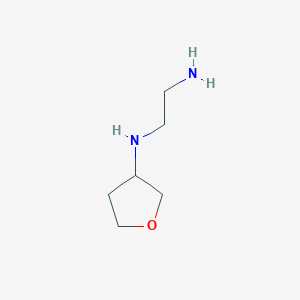
![4-[(4-Methoxyphenyl)methoxy]iodobenzene](/img/structure/B1468929.png)
